(S)-1,1'-Bi-2,2'-naphthol
Overview
Description
(S)-1,1'-Bi-2,2'-naphthol is a useful research compound. Its molecular formula is C20H16O2S and its molecular weight is 320.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Chemistry Education : BINOL synthesis and resolution serve as excellent experiments in organic chemistry, demonstrating important concepts and techniques (Mak, 2004).
Polyurethane Synthesis : (R)-1,1'-Bi(2-naphthol) reacts with 1,4-phenylene diisocyanate, leading to a mixture of linear polyurethane and cyclic compounds, suggesting applications in polymer chemistry (Gudeangadi et al., 2015).
Photocatalytic Oxidation : Enantioselective and photocatalytic oxidation of 1,1′-bi-2-naphthol using a chiral ruthenium complex, indicating its potential in catalysis and material science (Hamada et al., 1994).
Acid-Catalyzed Reactions : Study of BINOL undergoing facile C1-C1' bond cleavage under the action of triflic acid, contributing to understanding its chemical behavior in different environments (Genaev et al., 2019).
Asymmetric Synthesis : BINOL and its derivatives are used as chiral ligands and auxiliaries in asymmetric synthesis, being vital for creating biologically active compounds (Tkachenko and Bryliakov, 2019).
Crystallography and Chirality : Analysis of the chirality and crystal structure of BINOL derivatives, important in materials science and stereochemistry (Li and Ng, 2007).
Superacid Systems : Investigation of the configurational stability of BINOL in superacid systems, relevant in understanding its stability and reactions under extreme conditions (Salnikov et al., 2018).
Chemical Resolution Techniques : Studies on the resolution of BINOL derivatives, important in enantiomer separation and purification processes (Gottarelli and Spada, 1991).
Properties
IUPAC Name |
1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;sulfane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2.H2S/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h1-12,21-22H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTOJKYEDWQRQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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